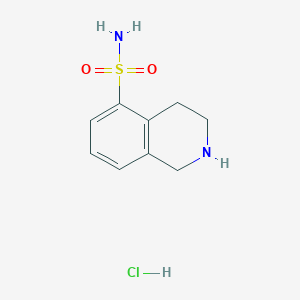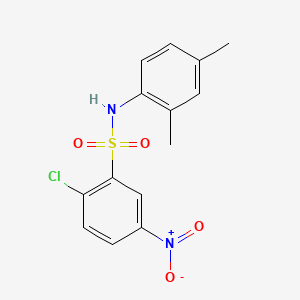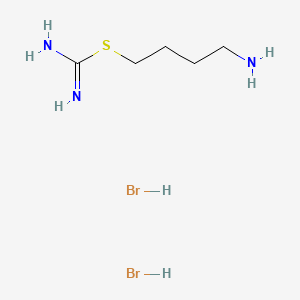
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride (THIQ-HCl) is a synthetic drug that has been used in scientific research for over 50 years. It is an inhibitor of the enzyme monoamine oxidase (MAO) and has been used to study the effects of MAO inhibition on a variety of biochemical and physiological processes. THIQ-HCl has been used to study the role of MAO in the regulation of neurotransmitter levels, neuronal excitability, and the development of neurological disorders. In addition, THIQ-HCl has been used to study the effects of MAO inhibition on the metabolism of drugs and other compounds, as well as its potential for use in the treatment of certain neurological disorders.
作用机制
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is an inhibitor of monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound prevents the breakdown of these neurotransmitters, resulting in an increase in their levels in the brain. This can lead to an increase in neuronal excitability, which can be useful for studying the effects of MAO inhibition on certain neurological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the breakdown of serotonin, dopamine, and norepinephrine, resulting in an increase in their levels in the brain. This can lead to an increase in neuronal excitability, which can be useful for studying the effects of MAO inhibition on certain neurological processes. In addition, this compound has been shown to increase the levels of certain hormones, such as cortisol, and to inhibit the breakdown of certain drugs, such as amphetamines and cocaine.
实验室实验的优点和局限性
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the major advantages is its ability to selectively inhibit MAO, allowing researchers to study the effects of MAO inhibition on various biochemical and physiological processes. However, this compound has a number of limitations, including its short half-life and its potential to cause adverse effects in some individuals.
未来方向
There are a number of potential future directions for research on 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride. These include further studies on its effects on neurotransmitter levels, neuronal excitability, and the development of neurological disorders. In addition, further research could be conducted on its potential for use in the treatment of certain neurological disorders, as well as its potential for use in the metabolism of drugs and other compounds. Finally, further research could be conducted on the potential side effects of this compound and ways to minimize or prevent them.
合成方法
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is synthesized from the reaction of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide with hydrochloric acid. This reaction is typically carried out in a solvent such as acetonitrile, and the resulting product is then purified by recrystallization or column chromatography.
科学研究应用
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been used in a variety of scientific studies, including those related to the role of MAO in the regulation of neurotransmitter levels, neuronal excitability, and the development of neurological disorders. It has also been used to study the effects of MAO inhibition on the metabolism of drugs and other compounds, as well as its potential for use in the treatment of certain neurological disorders.
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H2,10,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOIZSJCJAXEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)

![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)





